N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide
Description
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.4]nonane core linked to a 1-naphthamide group via a methylene bridge. The spirocyclic structure imparts conformational rigidity, which may enhance thermal stability and reduce molecular flexibility compared to linear analogs. However, its specific applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-22-19(23-15)10-3-4-11-19/h1-2,5-9,15H,3-4,10-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMTYMDZSFKCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthamide derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Molecular and Structural Comparisons
The compound’s closest structural analogs include:
Key Observations :
- The spirocyclic core in both compounds enhances stability, but the substituents dictate functionality. The naphthamide group in the target compound introduces aromatic bulk, whereas the nitroaryl-diamide analog (C₁₆H₁₉N₃O₆) has polar nitro groups that increase reactivity and solubility in polar solvents .
- Compared to oleic acid-based biolubricants, the target compound lacks long alkyl chains, suggesting inferior lubricity but better thermal stability due to rigid spirocyclic and aromatic components .
Functional and Application-Specific Differences
- Biolubricant Potential: Oleic acid-based triesters (e.g., Salih et al., 2011) show excellent viscosity indices (VI > 200) and pour points below -15°C, making them superior for low-temperature lubrication . The target compound’s aromaticity and rigid structure likely result in higher pour points and lower VI, limiting biolubricant utility.
- Chemical Profiling :
- The nitroaryl-diamide analog (C₁₆H₁₉N₃O₆) is optimized for database indexing via InChIKey encoding, whereas the target compound’s naphthamide group may prioritize π-interactions in supramolecular systems .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure combined with a naphthamide moiety. The presence of the spiroketal and naphthamide groups contributes to its biological activity and potential therapeutic applications.
Molecular Formula: C_{15}H_{17}N_{1}O_{3}
Molecular Weight: 273.30 g/mol
Structure:
- The spirocyclic component enhances the compound's interaction with biological targets.
- The naphthamide group is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with naphthoyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis, ensuring high yields of the desired product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
- Gram-positive bacteria: Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria: Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Mechanism of Action: It is believed to inhibit specific cancer cell proliferation pathways by interacting with cellular receptors and enzymes.
- Case Studies: In vitro studies on breast cancer (MCF-7) and prostate cancer (PC3) cell lines reported that this compound induces apoptosis and inhibits cell growth .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Q & A
Q. What are the optimized synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide, and how are yields improved?
The synthesis involves two critical steps: (1) formation of the 1,4-dioxaspiro[4.4]nonane core via cyclization of a diol and ketone using acid catalysts (e.g., p-toluenesulfonic acid) at 60–80°C, and (2) amidation with 1-naphthoyl chloride in the presence of a base (e.g., triethylamine) . Automated flow reactors and chromatographic purification (silica gel or preparative HPLC) enhance yield (reported up to 75%) and purity (>98%) .
Q. Which analytical techniques confirm the structural integrity of this compound?
- NMR spectroscopy (¹H/¹³C) identifies spirocyclic proton environments (δ 1.4–2.1 ppm for methylene groups) and naphthamide aromatic signals (δ 7.5–8.5 ppm) .
- X-ray crystallography resolves the spirocyclic geometry (bond angles: 109.5° for tetrahedral carbons) and π-π stacking of the naphthamide .
- HPLC-MS (C18 column, acetonitrile/water gradient) ensures purity and molecular ion confirmation (m/z 301.39) .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Stability studies show degradation <5% over 6 months at -20°C in inert atmospheres. Hydrolysis of the amide bond occurs under strong acidic/basic conditions (pH <2 or >12) .
Advanced Research Questions
Q. How does the spirocyclic dioxaspiro core enhance biological target interactions?
The rigid spirocyclic system imposes conformational constraints, enabling selective binding to enzymes (e.g., kinases) via hydrophobic pockets. Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -8.2 kcal/mol) through van der Waals interactions with the naphthamide aromatic system . Comparative studies with non-spiro analogs show 3–5× lower IC₅₀ values in cancer cell lines (e.g., HCT-116, IC₅₀ = 6.2 μM) .
Q. What strategies address contradictory reports on its anticancer activity?
Discrepancies arise from assay variability (e.g., serum concentration, incubation time). Standardized protocols are recommended:
- Dose-response curves (0.1–100 μM) in ≥3 cell lines (e.g., MCF-7, A549).
- Apoptosis assays (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .
- Target validation (siRNA knockdown) of putative kinases (e.g., EGFR, AKT) .
Q. How can substituent modifications optimize pharmacokinetic properties?
SAR studies highlight:
- Electron-withdrawing groups (e.g., -NO₂ on phenyl rings) improve metabolic stability but reduce solubility .
- Methoxy or acetamido substituents enhance aqueous solubility (LogP reduction by 0.5–1.0 units) without compromising activity .
| Substituent Position | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 3-NO₂ () | 8.5 (HCT-116) | 0.12 |
| 4-OCH₃ () | 12.1 (MCF-7) | 0.45 |
Q. What mechanistic insights explain its antimicrobial activity?
Preliminary data suggest disruption of bacterial membrane integrity (via SYTOX Green uptake assays) and inhibition of DNA gyrase (IC₅₀ = 15 μM in E. coli). Resistance studies show no cross-resistance with β-lactams, indicating a novel mechanism .
Methodological Recommendations
- Synthetic Scale-Up : Use continuous flow reactors with in-line IR monitoring for real-time optimization of cyclization steps .
- Crystallography : Soak crystals in cryoprotectant (e.g., glycerol) to improve diffraction quality (resolution <1.0 Å) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to validate experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
